![molecular formula C19H15F3N2O4 B5867281 N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide, commonly known as ML277, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. ML277 is a potent and selective inhibitor of the Kv7.1 potassium channel, which is known to play a critical role in regulating cardiac function.
Mécanisme D'action
ML277 works by selectively inhibiting the Kv7.1 potassium channel, which prolongs the action potential duration and slows down the heart rate. This mechanism of action makes ML277 a promising candidate for treating cardiac arrhythmias.
Biochemical and Physiological Effects:
Studies have shown that ML277 can effectively prolong the action potential duration in cardiomyocytes and slow down the heart rate in animal models. ML277 has also been shown to be highly selective for the Kv7.1 potassium channel, with minimal off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ML277 is its high selectivity for the Kv7.1 potassium channel, which makes it a valuable tool for studying the role of this channel in cardiac function. However, one limitation of ML277 is its relatively low potency, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several potential future directions for research on ML277. One area of interest is the development of more potent inhibitors of the Kv7.1 potassium channel, which may have improved therapeutic efficacy. Another potential direction is the investigation of ML277's effects on other potassium channels and ion channels, which may have broader implications for cardiac function. Finally, the development of ML277 analogs with improved pharmacokinetic properties may enable more effective in vivo studies.
Méthodes De Synthèse
The synthesis of ML277 involves several steps, including the reaction of 4-methoxyphenyl isoxazole with 4-(trifluoromethoxy)benzoyl chloride, followed by reaction with N-methylpiperazine. The final product is then purified using chromatography techniques.
Applications De Recherche Scientifique
ML277 has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. The Kv7.1 potassium channel is known to play a critical role in regulating cardiac repolarization, and mutations in this channel have been linked to several cardiac disorders, including long QT syndrome and atrial fibrillation.
Propriétés
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-26-14-6-2-12(3-7-14)17-10-16(28-24-17)11-23-18(25)13-4-8-15(9-5-13)27-19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAUAKTUYZYXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.